D-Alanyl-O-(4-methylbenzoyl)-L-serine

Description

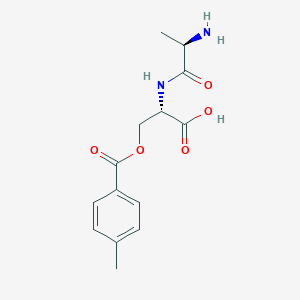

D-Alanyl-O-(4-methylbenzoyl)-L-serine is a synthetic serine derivative characterized by a D-alanyl group and a 4-methylbenzoyl moiety esterified to the hydroxyl group of L-serine. The 4-methylbenzoyl group may enhance lipophilicity, influencing bioavailability and target engagement, while the D-alanyl modification could alter stereospecific interactions with biological systems.

Properties

CAS No. |

921933-79-1 |

|---|---|

Molecular Formula |

C14H18N2O5 |

Molecular Weight |

294.30 g/mol |

IUPAC Name |

(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-(4-methylbenzoyl)oxypropanoic acid |

InChI |

InChI=1S/C14H18N2O5/c1-8-3-5-10(6-4-8)14(20)21-7-11(13(18)19)16-12(17)9(2)15/h3-6,9,11H,7,15H2,1-2H3,(H,16,17)(H,18,19)/t9-,11+/m1/s1 |

InChI Key |

XTSHJPLPQPFTQZ-KOLCDFICSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)OC[C@@H](C(=O)O)NC(=O)[C@@H](C)N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OCC(C(=O)O)NC(=O)C(C)N |

Origin of Product |

United States |

Comparison with Similar Compounds

L-Serine and Neurotherapeutic Derivatives

L-serine, a non-essential amino acid, demonstrates neuroprotective effects in GRIN-related disorders and lysosomal dysfunction models. It improves seizure frequency, EEG patterns, and lysosomal cathepsin D levels . In contrast, D-Alanyl-O-(4-methylbenzoyl)-L-serine incorporates modifications that likely enhance metabolic stability and membrane permeability compared to unmodified L-serine. The 4-methylbenzoyl group may redirect its activity toward non-neuronal targets or alter pharmacokinetics, though this remains speculative without direct data.

Pyrrole Derivatives with 4-Methylbenzoyl Moieties

Pyrrole derivatives bearing 4-methylbenzoyl groups (e.g., compounds B1–B6) exhibit potent antimicrobial activity, with IC50 values of 6–8 μM. Replacing the 4-methyl group with methoxy (B7–B13) reduces potency, highlighting the critical role of the methyl substituent in maintaining activity . While this compound shares the 4-methylbenzoyl group, its serine backbone and D-alanyl chain distinguish it from pyrrole-based antimicrobials, suggesting divergent biological targets.

Substituent Effects on Bioactivity

The 4-methylbenzoyl moiety is a key pharmacophore in both antimicrobial and neuroprotective contexts. In antimicrobial pyrrole derivatives, steric and electronic properties of the methyl group optimize target binding, whereas methoxy substitution disrupts this interaction . For L-serine derivatives, benzoylation may shift therapeutic mechanisms; for example, the 4-methyl group could stabilize interactions with lysosomal enzymes or neuronal receptors, though this requires validation.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Mechanistic Insights

- Neuroprotective Potential: L-serine rescues lysosomal dysfunction by restoring cathepsin D levels, suppressing lipid accumulation in hippocampal neurons . This compound’s benzoyl group may enhance blood-brain barrier penetration, but its D-alanyl component could reduce compatibility with L-serine-specific transporters.

- Antimicrobial Activity : The 4-methylbenzoyl group in pyrrole derivatives is critical for low IC50 values, suggesting that similar substituents in this compound might confer activity against bacterial permeases (e.g., PcaK in Pseudomonas putida) . However, structural differences (serine backbone vs. pyrrole) likely alter target specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.